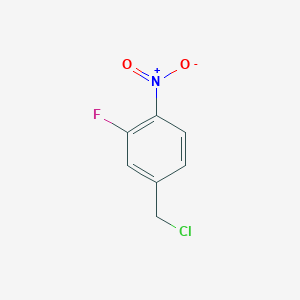
4-(Chloromethyl)-2-fluoro-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-fluoro-1-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group at the 4-position, a fluorine atom at the 2-position, and a nitro group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-fluoro-1-nitrobenzene typically involves the chloromethylation of 2-fluoro-1-nitrobenzene. One common method is the Friedel-Crafts alkylation reaction, where 2-fluoro-1-nitrobenzene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction proceeds as follows:
C6H4FNO2+CH2O+HClZnCl2C7H5ClFNO2+H2O
The reaction is typically carried out at a temperature range of 0-5°C to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents and intermediates.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-fluoro-1-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Products such as 4-(azidomethyl)-2-fluoro-1-nitrobenzene, 4-(thiomethyl)-2-fluoro-1-nitrobenzene, and 4-(alkoxymethyl)-2-fluoro-1-nitrobenzene.
Reduction: 4-(Chloromethyl)-2-fluoro-1-aminobenzene.
Oxidation: 4-(Carboxymethyl)-2-fluoro-1-nitrobenzene.
科学研究应用
4-(Chloromethyl)-2-fluoro-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-fluoro-1-nitrobenzene depends on the specific application and the target molecule
Enzyme Inhibition: The compound can bind to the active site of an enzyme, blocking its activity. This can be useful in the development of enzyme inhibitors for therapeutic purposes.
Receptor Binding: The compound can bind to specific receptors on the surface of cells, modulating their activity and triggering specific cellular responses.
Chemical Modification: The compound can react with nucleophiles in biological molecules, leading to covalent modification and alteration of their function.
相似化合物的比较
4-(Chloromethyl)-2-fluoro-1-nitrobenzene can be compared with other similar compounds, such as:
4-(Chloromethyl)-1-nitrobenzene: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
4-(Bromomethyl)-2-fluoro-1-nitrobenzene: Contains a bromomethyl group instead of a chloromethyl group, which can influence its reactivity in nucleophilic substitution reactions.
4-(Chloromethyl)-2-fluoro-1-aminobenzene: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
The presence of the fluorine atom in this compound can enhance its stability and reactivity compared to non-fluorinated analogs. Additionally, the combination of the chloromethyl and nitro groups provides unique reactivity patterns that can be exploited in various synthetic and biological applications.
属性
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWIVHSCVRIOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
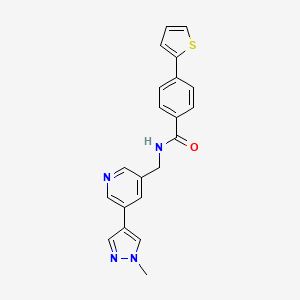
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3006137.png)
![3-{[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B3006139.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3006142.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3006144.png)
![2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3006145.png)
![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)
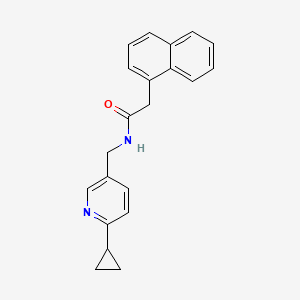
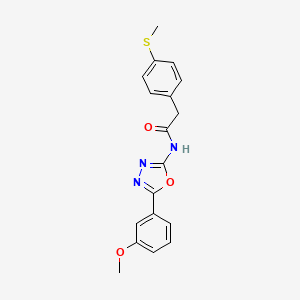
![3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B3006152.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3006153.png)
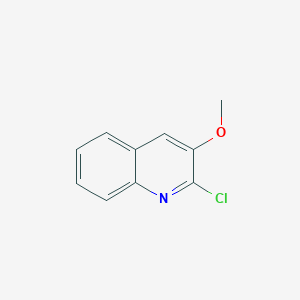
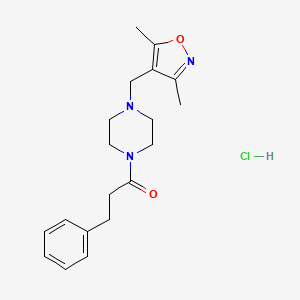
![N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3006158.png)
